MI-888, also referred to as the free base form of a specific compound, is a small molecule that has garnered interest in the field of medicinal chemistry. It is classified as a phenoxyalkylazole derivative, which suggests potential therapeutic applications, particularly in the treatment of various diseases. The free base form is often preferred for its stability and solubility characteristics, making it suitable for pharmaceutical formulations.
The compound MI-888 is derived from a class of compounds known as phenoxyalkylazoles. These compounds are characterized by their phenolic structures and are often utilized for their biological activity, which includes anti-inflammatory and analgesic properties. The specific classification of MI-888 falls under the broader category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure.
The synthesis of MI-888 typically involves several key steps:
The molecular structure of MI-888 can be represented by its chemical formula, which includes various functional groups characteristic of phenoxyalkylazoles. Detailed structural data can be obtained through techniques like X-ray crystallography or NMR spectroscopy, providing insights into bond lengths, angles, and spatial arrangement .
MI-888 undergoes several chemical reactions that are crucial for its functionality:
The mechanism of action for MI-888 involves its interaction with specific biological targets within the body. It likely modulates pathways associated with inflammation or pain response by binding to receptors or enzymes involved in these processes. Detailed studies using biochemical assays are necessary to elucidate the exact pathways affected by MI-888.
MI-888 exhibits distinct physical properties such as:
Chemical properties include reactivity with acids and bases, as well as potential interactions with other chemical entities during formulation .
MI-888 has potential applications in various scientific fields:
Chemical Identification:MI-888 free base (CAS: 1303607-59-1) is a spirooxindole-derived small molecule with the molecular formula C₂₈H₃₂Cl₂FN₃O₃ and a molecular weight of 548.48 g/mol. It exists as a solid under standard storage conditions [1] [6] [9].
Therapeutic Class:It represents a highly potent and orally bioavailable MDM2 inhibitor, distinguished by a binding affinity (Kᵢ) of 0.44 nM against MDM2—the highest reported potency among its class at the time of discovery [2] [4] [6].
The MDM2-p53 interaction is a well-validated therapeutic target in oncology. In healthy cells, MDM2 (HDM2 in humans) regulates the tumor suppressor p53 by:
Evolution of Inhibitors:
Binding Mechanism and Selectivity
MI-888 binds the p53 pocket on MDM2 via three critical substituents mimicking p53 residues (Phe19, Trp23, Leu26). Its optimized structure features a trisubstituted-alcohol side chain that enhances both binding affinity and metabolic stability [2] [4]:
Table 1: Comparative Binding Affinities of MDM2 Inhibitors
Compound | Binding IC₅₀ (nM) | Kᵢ (nM) | Cellular IC₅₀ (SJSA-1), µM | |
---|---|---|---|---|
Nutlin-3 (1) | 44.6 ± 2.7 | 10.5 ± 2.0 | 0.89 ± 0.21 | |
MI-319 (2) | 9.8 ± 2.7 | 0.86 ± 0.11 | 0.25 ± 0.04 | |
MI-888 (9) | 6.8 ± 0.9 | 0.44 ± 0.22 | 0.08 ± 0.02 | [2] |
In Vivo Efficacy
MI-888 achieves complete and durable tumor regression in xenograft models of human cancers (e.g., osteosarcoma SJSA-1, leukemia RS4;11) at lower doses than predecessors. Key findings include:
Pharmacokinetic Optimization
Conformational constraint of the 1,2-diol side chain reduced metabolic soft spots. Microsomal stability studies confirmed superior resistance to degradation:
Table 2: Metabolic Stability in Microsomes
Compound | Mouse T₁/₂ (min) | Human T₁/₂ (min) | |
---|---|---|---|
MI-319 (2) | >60 | >60 | |
MI-888 (9) | >60 | >60 | [2] |
Challenges with Salt Forms
Basic drugs often form salts (e.g., maleate, hydrochloride) to enhance solubility. However, salt dissociation in solid dosage forms can occur if microenvironmental pH (pHₘ) exceeds pHₘₐₓ (pH of maximum solubility). For example:
Advantages of Free Base
Table 3: Formulation Strategies for Poorly Soluble Free Bases
Technique | Mechanism | Example Drug (Trade Name) | |
---|---|---|---|
Solid Dispersions | Amorphous API in polymer matrix | Telaprevir (INCIVEK®) | |
Nanocrystals | Particle size reduction | Fenofibrate (FENOGLIDE®) | |
Lipid Nanoparticles | Solubilization in lipid carriers | N/A (Investigational for MI-888) | [3] |
For MI-888, specialized polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) could inhibit recrystallization and maintain supersaturation—critical for oral absorption [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: